molecular formula C16H37NS B119801 Tetrabutylammonium hydrogen sulfide CAS No. 84030-21-7

Tetrabutylammonium hydrogen sulfide

Cat. No.: B119801
CAS No.: 84030-21-7
M. Wt: 275.5 g/mol
InChI Key: AMVCMHXBGWPOTF-UHFFFAOYSA-M
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Description

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium compound with the chemical formula (CH₃CH₂CH₂CH₂)₄N(SH). It is a stable, hygroscopic, white solid that is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent .

Mechanism of Action

Target of Action

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium compound . It is known to interact with various targets, including sensory neurons . Hydrogen sulfide (H2S), a well-established member of the gasotransmitter family, is involved in a variety of physiological functions, including pro-nociceptive action in the sensory system .

Mode of Action

The compound’s interaction with its targets results in various changes. For instance, H2S activates sensory neurons . The molecular targets of H2S action in trigeminal (TG) nociception, implicated in migraine, remains controversial . Both TRPV1 and TRPA1 receptors play a role in the pro-nociceptive action of H2S in peripheral TG nerve endings in meninges and in somas of TG neurons .

Biochemical Pathways

The affected pathways and their downstream effects are complex. H2S is involved in the regulation of a great variety of physiological functions, including nociception and inflammation . The activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .

Pharmacokinetics

The compound is known to be highly soluble in polar solvents . The solubility and thermal properties of quaternary ammonium compounds depend markedly on the R-group chain length, and, as for other chemical compounds, of crystal structure .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, the activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Tetrabutylammonium hydrogen sulfate is thermally stable up to 260 °C, followed by slow decomposition . The most important factors affecting the conductivity of the compound are structural characteristics, the nature of the bonding of sulfate tetrahedra, and the energy of hydrogen bonds .

Preparation Methods

Chemical Reactions Analysis

Tetrabutylammonium hydrogen sulfide undergoes various chemical reactions, including:

  • Oxidation

Biological Activity

Tetrabutylammonium hydrogen sulfide (TBAHS) is a quaternary ammonium compound that serves as a source of hydrogen sulfide (H₂S), a gasotransmitter with significant biological activity. This article explores the biological functions, mechanisms, and potential therapeutic applications of TBAHS, supported by diverse research findings and case studies.

Overview of this compound

TBAHS is synthesized from tetrabutylammonium azide or thiocyanate through reactions with potassium hydrogen sulfate or concentrated sulfuric acid, respectively. It appears as a stable, hygroscopic white solid with a melting point of 169–171 °C . Its utility in biochemical research stems from its ability to release H₂S in a controlled manner, facilitating studies on the physiological roles of this molecule.

Biological Functions of Hydrogen Sulfide

H₂S has been implicated in various physiological processes, including:

  • Vasoregulation : H₂S acts as a vasodilator, influencing blood flow and pressure.
  • Neuromodulation : It plays a role in neurotransmission and may protect against neurodegenerative diseases.
  • Antioxidant Defense : H₂S contributes to cellular protection against oxidative stress.
  • Cell Signaling : It modulates several signaling pathways, impacting cellular responses to stress and injury .

Table 1: Key Biological Activities of H₂S

Biological ActivityDescription
VasodilationRelaxation of blood vessels, reducing blood pressure
Antioxidant EffectsReduces oxidative stress by neutralizing reactive oxygen species
CytoprotectionProtects cells from damage during ischemia and reperfusion injury
Modulation of InflammationRegulates inflammatory responses, potentially reducing chronic inflammation

The mechanisms through which H₂S exerts its biological effects include:

  • Sulfhydration : This post-translational modification occurs when H₂S interacts with cysteine residues in proteins, altering their function. For example, H₂S has been shown to destabilize the pyruvate kinase M2 (PKM2) enzyme, which is crucial for cancer cell metabolism .
  • Anion Binding : TBAHS can serve as a source for HS⁻ ions in organic solutions, allowing researchers to investigate the reactivity and biological implications of these anions .

Case Studies and Research Findings

  • Cardiovascular Protection : A study demonstrated that H₂S donors like TBAHS could protect against myocardial infarction by reducing reperfusion injury. The protective effects were attributed to enhanced antioxidant defenses and improved endothelial function .
  • Cancer Metabolism : Research indicated that H₂S influences cancer cell metabolism by modulating PKM2 activity. This modulation leads to altered glucose metabolism pathways, promoting cancer cell proliferation under hypoxic conditions .
  • Antimicrobial Properties : TBAHS has shown promise in antimicrobial applications. Compounds synthesized using TBAHS exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Toxicological Considerations

While TBAHS has beneficial biological activities, it is important to consider its toxicity profile:

  • Acute Toxicity : Studies indicate that TBAHS has low acute toxicity when administered orally or dermally. However, exposure should be minimized due to potential irritative effects on skin and respiratory systems .
  • Chronic Effects : Long-term exposure may lead to respiratory issues or skin irritation; therefore, safety protocols must be adhered to in laboratory settings .

Properties

IUPAC Name

sulfanide;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVCMHXBGWPOTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[SH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-21-7
Record name 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium hydrogen sulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium hydrogen sulphide
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